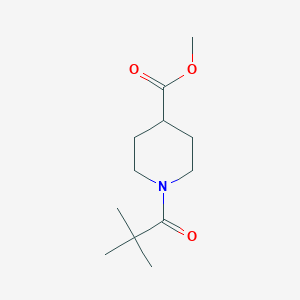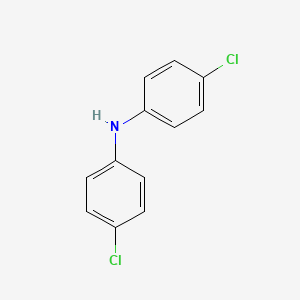
双(对氯苯基)胺
描述
Bis(p-chlorophenyl)amine is a chemical compound with the molecular formula C12H9Cl2N . It is not well-defined in the databases of the European Chemicals Agency (ECHA) .
Molecular Structure Analysis
The molecular structure of Bis(p-chlorophenyl)amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
科学研究应用
Chromatography and Mass Spectrometry
Bis(4-chlorophenyl)amine: is utilized in chromatography and mass spectrometry as a standard or reference compound due to its stable molecular structure. It aids in the calibration of equipment and ensures the accuracy of analytical results. This application is crucial for quality control in pharmaceuticals and environmental testing .
Polymer Synthesis
This compound serves as a monomer in the synthesis of specialized polymers. Its chlorinated phenyl rings provide reactive sites for polymerization, leading to materials with specific properties such as increased thermal stability and chemical resistance, which are valuable in the production of high-performance plastics .
Epoxy Resin Curing Agents
In the field of materials science, Bis(4-chlorophenyl)amine is used as a curing agent for epoxy resins. The amine group reacts with the epoxy group to form a cross-linked network, resulting in a hardened material with enhanced mechanical strength and chemical resistance, suitable for coatings and electronic encapsulations .
Gasoline Detergent Formulations
The compound’s unique structure makes it a candidate for inclusion in gasoline detergent formulations. It helps in cleaning and preventing deposits in fuel injectors and carburetors, improving engine performance and reducing emissions .
Organic Synthesis
Bis(4-chlorophenyl)amine: is employed as a reagent in organic synthesis, particularly in the construction of complex molecules. Its presence can facilitate the introduction of chlorophenyl groups into target molecules, which is a valuable step in the synthesis of pharmaceuticals and agrochemicals .
Catalysis
Researchers have explored the use of Bis(4-chlorophenyl)amine in catalysis. Its amine group can act as a ligand, binding to metals and forming complexes that catalyze various chemical reactions, including polymerizations and oxidations. This application is significant for developing more efficient and sustainable industrial processes .
Photovoltaic Materials
Due to its electronic properties, Bis(4-chlorophenyl)amine is investigated for use in photovoltaic materials. It can function as an electron donor in organic solar cells, contributing to the conversion of solar energy into electrical energy. This research is part of the effort to create renewable energy technologies .
Biochemical Research
In biochemical research, Bis(4-chlorophenyl)amine is studied for its interaction with biological molecules. It can be used as a probe to understand the behavior of proteins and enzymes, particularly those that interact with aromatic compounds. This knowledge is essential for drug design and understanding disease mechanisms .
作用机制
Target of Action
Bis(4-chlorophenyl)amine, also known as Bis(p-chlorophenyl)amine, is a chemical compound with the formula C12H9Cl2N
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), 4.72 (XLOGP3), 4.74 (WLOGP), 4.41 (MLOGP), and 3.98 (SILICOS-IT) .
Action Environment
The action of Bis(4-chlorophenyl)amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Other factors such as pH, temperature, and the presence of other compounds can also affect its action, efficacy, and stability.
属性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283792 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6962-04-5 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


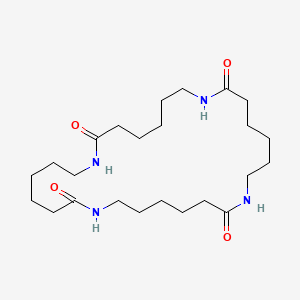
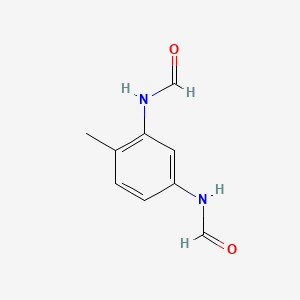
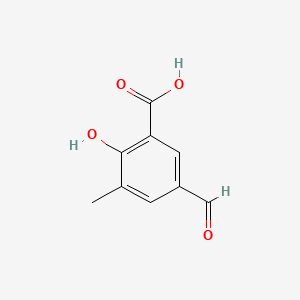
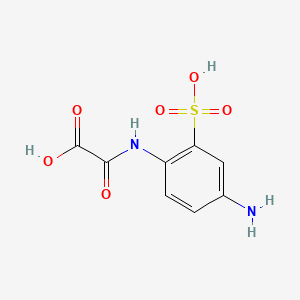
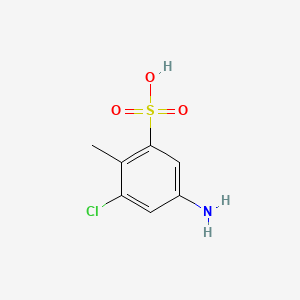

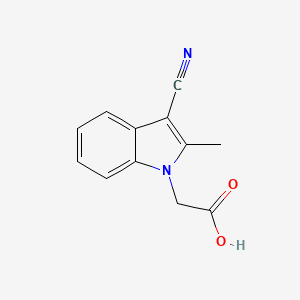

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
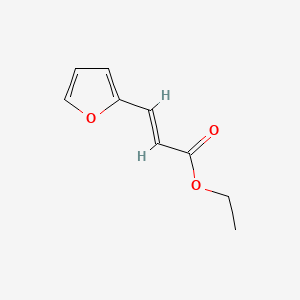
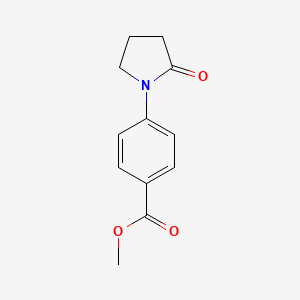
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)

